An In-depth Technical Guide to 1-[6-(Methylamino)-3-pyridinyl]Ethanone and its Analogs for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1-[6-(Methylamino)-3-pyridinyl]Ethanone and its Analogs for Researchers and Drug Development Professionals
Preamble: Navigating the Chemical Landscape
In the realm of medicinal chemistry, precision in nomenclature is paramount. The query for "1-[6-(methylamino)-3-pyridinyl]Ethanone" points to a specific molecular architecture of significant interest. However, this exact structure is not extensively documented in readily available scientific literature. In contrast, the closely related analog, 1-(6-methylpyridin-3-yl)ethanone , is a well-characterized and pivotal intermediate in pharmaceutical synthesis. This guide will, therefore, focus on the comprehensive technical details of 1-(6-methylpyridin-3-yl)ethanone as a representative scaffold. We will also explore the broader context of aminopyridine derivatives to provide a thorough understanding of the chemical class to which the originally requested compound belongs. This approach ensures a robust and scientifically grounded resource for researchers and drug development professionals.
Molecular and Physicochemical Profile
The foundational step in understanding any chemical entity is to delineate its fundamental properties. 1-(6-methylpyridin-3-yl)ethanone, also known as 5-acetyl-2-methylpyridine, is a key building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | [1] |
| Molecular Weight | 135.17 g/mol | [1] |
| CAS Number | 36357-38-7 | |
| IUPAC Name | 1-(6-methyl-3-pyridinyl)ethanone | [1] |
| Melting Point | 18 °C | [1] |
| InChIKey | PVRYOKQFLBSILA-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)c1ccc(C)nc1 | [1] |
Synthesis and Mechanistic Insights
The synthesis of 1-(6-methylpyridin-3-yl)ethanone is a critical process, often optimized for yield and purity, especially in the context of its use as a pharmaceutical intermediate. A common and illustrative synthetic pathway involves the hydration of an ethynylpyridine precursor.
Experimental Protocol: Synthesis of 1-(6-methylpyridin-3-yl)ethanone
This protocol is adapted from a documented synthesis of a key intermediate for the selective COX-2 inhibitor, Etoricoxib.[2][3]
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Starting Material : The synthesis can commence from 5-ethynyl-2-methylpyridine.
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Reaction Conditions : The ethynyl group is hydrated in the presence of a strong acid catalyst. For instance, 5-ethynyl-2-methylpyridine can be dissolved in a mixture of toluene and sulfuric acid (in a 1:4 ratio).[2]
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Temperature Control : The reaction mixture is heated to 80°C for approximately 3 hours.[2] The elevated temperature is necessary to overcome the activation energy for the hydration of the alkyne.
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Work-up and Purification : Following the completion of the reaction (monitored by an appropriate technique such as Thin Layer Chromatography or Gas Chromatography), the mixture is cooled to room temperature. A standard aqueous work-up involving neutralization and extraction with an organic solvent is performed. The crude product is then purified, often via distillation or column chromatography, to yield 1-(6-methylpyridin-3-yl)ethanone.
The causality behind these experimental choices lies in the established reactivity of alkynes. The hydration of an alkyne, when catalyzed by an acid, proceeds via a Markovnikov addition of water across the triple bond, leading to an enol intermediate which then tautomerizes to the more stable ketone.
Caption: Synthetic workflow for 1-(6-methylpyridin-3-yl)ethanone.
Spectroscopic Characterization
The structural elucidation of 1-(6-methylpyridin-3-yl)ethanone relies on standard spectroscopic techniques. While a comprehensive dataset for the specific methylamino derivative is not available, the expected spectral features of the methyl analog can be inferred.
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¹H NMR : The proton NMR spectrum would exhibit characteristic signals for the aromatic protons on the pyridine ring, a singlet for the acetyl methyl group, and a singlet for the methyl group attached to the pyridine ring. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
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¹³C NMR : The carbon NMR spectrum would show distinct resonances for the carbonyl carbon of the acetyl group, the carbons of the pyridine ring, and the two methyl carbons.
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Mass Spectrometry : The mass spectrum would display a molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns.
Applications in Drug Discovery and Development
The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The aminopyridine moiety, in particular, is a key pharmacophore in many therapeutic agents.[4][6][7]
Intermediate in the Synthesis of COX-2 Inhibitors
1-(6-methylpyridin-3-yl)ethanone is a crucial intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain.[3][8][9] The synthesis involves a palladium-catalyzed cross-coupling reaction between 1-(6-methylpyridin-3-yl)ethanone and a suitable aryl halide.[8][10] This highlights the industrial relevance of this particular acetylpyridine derivative.
Sources
- 1. 1-(6-methyl-3-pyridinyl)ethanone [stenutz.eu]
- 2. rsc.org [rsc.org]
- 3. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Aminopyridine-3-carboxamide: Properties, Applications, Safety, Supplier in China | Verified Manufacturer & Scientific Data [pipzine-chem.com]
- 8. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 9. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 10. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
